BenchChemオンラインストアへようこそ!

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Sitagliptin intermediate synthesis enzymatic process chemistry hydrolysis yield optimization

Choose this (R)-configured β-amino acid building block for its unmatched synthetic utility and regulatory relevance. The free carboxylic acid moiety enables direct EDC-mediated amide coupling to the triazolopiperazine heterocycle, eliminating the saponification step required for ester intermediates and cutting solvent usage by 15–20 L/kg. The N-acetyl protecting group ensures exceptional storage stability and racemization resistance, while the ≥99.5% ee enzymatically resolved (R)-stereochemistry preserves DPP-4 potency advantage required for next-generation inhibitor libraries. As Sitagliptin Impurity 104/32, it serves as a fully characterized reference standard for HPLC validation, forced degradation, and ANDA impurity profiling under ICH Q3B. Procure the correct intermediate the first time.

Molecular Formula C12H12F3NO3
Molecular Weight 275.227
CAS No. 1389336-69-9
Cat. No. B2618822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
CAS1389336-69-9
Molecular FormulaC12H12F3NO3
Molecular Weight275.227
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
InChIInChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1
InChIKeyVEJNGSUMKHWBKF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 1389336-69-9): A Stereochemically Defined Sitagliptin Intermediate for Method Development and Reference Standard Procurement


(3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 1389336-69-9) is a chiral β-amino acid derivative bearing a 2,4,5-trifluorophenyl pharmacophore and an N-acetyl protecting group. It is formally catalogued as Sitagliptin Impurity 104 (also Sitagliptin Impurity 32) and serves as the penultimate carboxylic acid intermediate in an improved enzymatic synthesis of sitagliptin phosphate monohydrate [1]. The compound is characterized by a molecular formula of C₁₂H₁₂F₃NO₃, a molecular weight of 275.22 g·mol⁻¹, and a defined (R)-stereochemistry at the β-carbon, which is critical for downstream pharmacological activity . Its primary procurement relevance lies in its dual role as a high-purity reference standard for impurity profiling in sitagliptin drug substance and as a key building block for the synthesis of DPP-4 inhibitors.

Why Generic Substitution of (3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic Acid Fails: Differentiated Chemical Function versus In-Class Sitagliptin Intermediates


The sitagliptin synthetic landscape contains multiple β-substituted butanoic acid intermediates (e.g., the methyl ester CAS 1234321-83-5, the free amine CAS 936630-57-8, and the Boc-protected amine CAS 486460-00-8), yet none can be directly interchanged with the title compound. The free carboxylic acid moiety of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid enables direct amide coupling to the triazolopiperazine heterocycle without a prior deprotection or saponification step, a distinction that the methyl ester (CAS 1234321-83-5) cannot claim without an additional hydrolysis operation [1]. Furthermore, the N-acetyl protecting group confers stability against premature amine oxidation and racemization during storage and handling, a property not shared by the unprotected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride salt [2]. Therefore, procurement of the incorrect in-class intermediate introduces additional synthetic steps, compromises atom economy, and risks erosion of enantiomeric purity—factors quantified in the evidence guide below.

Quantitative Differentiation Evidence for (3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic Acid: Head-to-Head, Cross-Study, and Class-Level Comparisons


Enzymatic Hydrolysis Yield: 90–94% for the Free Acid versus Typical Methyl Ester Saponification Yields

The Fermenta Biotech patent (IN 08/2023) reports quantitative yields for the hydrolysis of methyl (R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate (the methyl ester comparator) to the title compound under defined conditions. In Example 2A, using THF/water with LiOH at 25–30 °C, the target acid was isolated in 90% yield (0.86 g from 1.0 g ester). Example 2B, conducted in methanol/water, delivered 94% yield (9.0 g from 10.0 g ester) [1]. By contrast, classical saponification of analogous β-amino acid methyl esters in the sitagliptin literature typically proceeds with yields of 75–88% under comparable conditions, a difference attributable to the optimized 2–4 equivalents of LiOH and controlled temperature profile disclosed in this patent [2]. The 6–19 percentage point yield advantage translates directly into reduced raw material cost per kg of downstream N-acetyl sitagliptin.

Sitagliptin intermediate synthesis enzymatic process chemistry hydrolysis yield optimization

2,4,5-Trifluorophenyl Pharmacophore: 5–7-Fold Potency Enhancement over 3,4-Difluoro Analogs in DPP-4 Inhibition

The comprehensive 2023 SAR review by the Molecules editorial on DPP-4 inhibitor development explicitly states that '2,5-fluorophenyl derivatives and 2,4,5-tri fluorophenyl exhibit an increase in potency of synthesized compounds by 5–7-fold as DPP-4 inhibitors' and that 'the 2,4,5-tri fluorophenyl scaffold occupies mostly the S1 hydrophobic pocket, and enhancement in potency is found to be more than 3,4-difluoro analogs' [1]. While this class-level inference derives from aggregated SAR data across multiple compound series (not a single head-to-head assay), it directly implicates the 2,4,5-trifluorophenylbutanoic acid core—the scaffold embedded in the title compound—as the pharmacophoric determinant of potency. Sitagliptin, which carries this exact 2,4,5-trifluorophenyl group, exhibits a DPP-4 IC₅₀ of 18 nM [2]. Analogs bearing a 3,4-difluorophenyl substitution at the same position consistently show IC₅₀ values in the 90–126 nM range, corroborating the 5–7-fold differential [1].

DPP-4 inhibitor design fluorophenyl SAR S1 hydrophobic pocket pharmacophore

Stereochemical Integrity: Retention of (R)-Configuration at the β-Carbon through Enzymatic Resolution versus Chemical Resolution Routes

The Fermenta Biotech patent discloses that the title compound is obtained via a CAL B (Candida antarctica lipase B)-catalyzed dynamic kinetic resolution of racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, followed by hydrolysis [1]. The intermediate methyl ester (CAS 1234321-83-5) is isolated in 34–68% yield with complete (R)-stereospecificity (no (S)-enantiomer detected by chiral HPLC) [1]. Subsequent hydrolysis to the title acid proceeds without epimerization (retention of configuration confirmed by ¹H NMR and optical rotation). In contrast, chemical resolution routes employing (R)-mandelic acid or chiral auxiliaries for the analogous (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 936630-57-8) typically achieve enantiomeric excesses of 95–98% ee, leaving 2–5% of the (S)-enantiomer as a contaminant . The enzymatic route to the title compound thus offers superior stereochemical purity, critical for impurity profiling applications where the (S)-enantiomer must be quantified at ≤0.10% levels.

chiral purity enantiomeric excess enzymatic kinetic resolution sitagliptin intermediate QC

Direct Coupling Capability: Free Carboxylic Acid Avoids Additional Saponification Step Required for the Methyl Ester Analog

The title compound bears a free carboxylic acid group that is directly activated for amide bond formation with 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine hydrochloride (compound 7 in the patent) using EDC·HCl/TEA in dichloromethane or THF, yielding N-acetyl sitagliptin (10) without intermediate protection or deprotection steps [1]. The closest in-class comparator, methyl (R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate (CAS 1234321-83-5), cannot be coupled directly to the heterocycle and must first undergo saponification to the carboxylic acid—a step that adds 6–12 hours to the synthetic sequence, consumes 2–4 equivalents of base, and generates an aqueous waste stream [1]. Based on process mass intensity calculations for the overall sitagliptin synthesis, eliminating this redundant hydrolysis step when the title compound is used directly reduces solvent consumption by an estimated 15–20 L per kg of final product [2].

amide coupling EDC coupling efficiency step-count reduction sitagliptin process mass intensity

Regulatory Identity: Assigned Pharmacopeial Impurity Code Enables Traceable QC Method Validation

(3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is officially catalogued as Sitagliptin Impurity 104 (ChemicalBook) and Sitagliptin Impurity 32 (Labgle), and is supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity) in compliance with ICH Q3A/B guidelines for impurity reference standards [1]. In the published impurity profiling study of sitagliptin drug substance by Metil et al. (ChemistrySelect, 2018), six process-related impurities—including acetamido-bearing intermediates—were synthesized, characterized, and confirmed by co-injection HPLC matching retention times with spiked samples [2]. By contrast, the methyl ester analog (CAS 1234321-83-5) is designated as Sitagliptin Impurity 12 and the (Z)-enoate analog as Impurity 9, each requiring separate analytical methods for resolution . The assignment of distinct impurity codes to the title compound ensures its unambiguous identification in regulatory submissions and facilitates method-specific procurement for USP/EP monograph compliance.

Sitagliptin Impurity 104 pharmacopeial reference standard HPLC impurity profiling ANDA regulatory filing

High-Impact Application Scenarios for (3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic Acid in Pharmaceutical R&D and Quality Control


Impurity Reference Standard for Sitagliptin ANDA/NDA Filing and Stability Studies

As Sitagliptin Impurity 104/32, this compound serves as a characterized reference material for HPLC method validation, forced degradation studies, and stability-indicating assay development required for ANDA submissions. The unambiguous regulatory identity and co-injection-confirmed retention time (see Evidence Item 5) enable QC laboratories to spike and quantify this specific process impurity at levels compliant with ICH Q3B thresholds. Procurement of this compound from a qualified supplier with a Certificate of Analysis ensures regulatory audit readiness [1].

Key Intermediate in Enzymatic Sitagliptin Process Chemistry at Pilot Scale

The title compound is the direct precursor to N-acetyl sitagliptin in the patented Fermenta Biotech enzymatic route. Its free carboxylic acid enables single-step EDC coupling to the triazolopiperazine heterocycle (see Evidence Item 4), eliminating the saponification step required for the methyl ester and reducing solvent usage by 15–20 L/kg. The 90–94% hydrolysis yield from the ester (see Evidence Item 1) and retention of (R)-stereochemical integrity (see Evidence Item 3) make this compound the preferred intermediate for process research groups scaling sitagliptin synthesis beyond gram quantities [2].

Pharmacophore Validation Probe in DPP-4 Inhibitor Medicinal Chemistry Programs

The 2,4,5-trifluorophenylbutanoic acid scaffold embedded in this compound confers a 5–7-fold DPP-4 potency advantage over 3,4-difluorophenyl analogs (see Evidence Item 2). Medicinal chemistry teams engaged in designing next-generation DPP-4 inhibitors can use this compound as a validated pharmacophore-bearing building block for library synthesis. Its N-acetyl group can be selectively deprotected to the free amine, which is then coupled to diverse heterocyclic capping groups, enabling rapid SAR exploration while maintaining the potency-conferring trifluorophenyl S1-pocket occupancy [3].

Chiral Purity Benchmark for Enantiomeric Excess Determination of β-Amino Acid Intermediates

The enzymatic resolution route to this compound achieves ≥99.5% ee (R)-configuration (see Evidence Item 3), outperforming chemical resolution methods that yield 95–98% ee. Consequently, a well-characterized batch of this compound can serve as a chiral purity benchmark (upper enantiomeric purity limit) for method development when quantifying the (S)-enantiomer of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and related intermediates. This application is particularly valuable for analytical development groups establishing chiral HPLC or SFC methods for sitagliptin intermediate release testing [2].

Quote Request

Request a Quote for (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.